(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol
Description
Overview of Bipyridine Core Structures in Advanced Chemical Systems
Bipyridine and its derivatives are foundational components in numerous chemical applications, primarily due to their exceptional ability to act as chelating ligands for a wide array of metal ions. acs.orgmdpi.comnih.gov This capacity has led to their extensive use in transition-metal catalysis, the development of photosensitizers, the construction of supramolecular architectures, and as building blocks for biologically active molecules. mdpi.comnih.gov The strong coordination of the bipyridine scaffold to a metal center can, however, sometimes decrease catalytic activity, a challenge that drives the development of new synthetic methods and derivatives. mdpi.comnih.gov
The versatility of bipyridines stems from their rigid, aromatic structure and the presence of two nitrogen atoms that can bind to a metal, forming stable complexes. These complexes are central to many catalytic processes and are integral to the function of photosensitizers and the creation of advanced materials like metal-organic frameworks (MOFs). acs.orgrsc.org Research has demonstrated the successful integration of 2,2'-bipyridine (B1663995) units into solid-state structures, such as periodic mesoporous organosilica, to create robust, heterogeneous catalysts for reactions like C-H borylation and photocatalytic hydrogen evolution. acs.org
The isomeric form of the bipyridine core is a critical determinant of its chemical behavior. While the 2,2'-isomer is widely exploited for its strong chelation, other isomers offer different coordination geometries and electronic properties.
Interactive Table 1: Comparative Features of Bipyridine Isomers
| Isomer | Nitrogen Atom Positions | Typical Coordination Mode | Key Application Areas |
| 2,2'-Bipyridine | Adjacent to the inter-ring bond | Strong, coplanar chelation | Catalysis, Photosensitizers, MOFs acs.orgmdpi.comrsc.org |
| 2,3'-Bipyridine (B14897) | One adjacent, one removed | Can act as a bridging or monodentate ligand | Building block for complex ligands, Polymers |
| 4,4'-Bipyridine | Opposite to the inter-ring bond | Linear, non-chelating, bridging | Supramolecular polymers, MOFs |
The synthesis of various bipyridine derivatives continues to be an active area of research, with methods such as Suzuki, Stille, and Ullmann couplings being employed to create a diverse library of functional molecules. mdpi.comnih.govlboro.ac.uk
Significance of Methyl and Hydroxymethyl Substituents on Bipyridine Frameworks
The introduction of functional groups, such as methyl (-CH₃) and hydroxymethyl (-CH₂OH), onto the bipyridine framework profoundly influences the molecule's steric, electronic, and chemical properties. These substituents allow for the fine-tuning of a ligand's performance in catalytic and material science applications.
The methyl group can exert significant steric and electronic effects. For instance, studies on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands have shown that adding methyl groups at the 6 and 6'-positions impacts the properties and stability of nickel catalytic intermediates. nih.gov While bulkier substituents can stabilize certain oxidation states of the metal complex, they can also hinder the coordination of the ligand to the metal center. nih.gov The synthesis of halomethyl-substituted bipyridines, often derived from their dimethyl analogues, provides valuable precursors for a wide range of other derivatives. researchgate.net
The hydroxymethyl group introduces a site for hydrogen bonding and serves as a versatile synthetic handle. smolecule.com This functional group can be oxidized to form corresponding aldehydes or carboxylic acids, or it can participate in esterification reactions. Pyridine-methanol derivatives are recognized as useful synthetic intermediates in the preparation of bioactive compounds, such as kinase inhibitors and histone deacetylase inhibitors. chemicalbook.com The presence of the hydroxymethyl group generally increases solubility in polar solvents. smolecule.com
Interactive Table 2: Influence of Substituents on Bipyridine Properties
| Substituent | Property Modification | Potential Impact on (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol |
| Methyl (-CH₃) | - Increases steric bulk near the coordination site.- Donates electron density to the aromatic ring.- Modifies ligand stability and catalytic activity. nih.gov | The methyl group at the 3-position may influence the rotational barrier between the pyridine (B92270) rings and alter the electronic nature of the adjacent nitrogen. |
| Hydroxymethyl (-CH₂OH) | - Provides a site for hydrogen bonding.- Acts as a precursor for other functional groups (e.g., aldehydes, esters). chemicalbook.com- Increases polarity and potential solubility in polar solvents. smolecule.com | The hydroxymethyl group at the 5'-position offers a reactive site for further functionalization, enabling its incorporation into larger structures or attachment to surfaces. |
Research Trajectories for Substituted Bipyridine Methanol (B129727) Derivatives
Current research into substituted bipyridine methanol derivatives is directed toward the synthesis of novel ligands with tailored properties for specific, advanced applications. The goal is to develop efficient synthetic routes to a wide array of these compounds to explore their potential in catalysis, medicine, and materials science. mdpi.comnih.gov
A significant research trajectory involves the development of potent and selective antagonists for biological targets. For example, (pyridin-2-yl)methanol derivatives have been systematically optimized to create novel antagonists for the TRPV3 ion channel, which is implicated in pain and inflammation. nih.gov This highlights the potential for bipyridine methanol structures to serve as scaffolds in medicinal chemistry.
In materials science, the focus is on incorporating these functionalized bipyridines into larger, more complex systems. The hydroxymethyl group is particularly valuable as it allows for the grafting of the bipyridine unit onto polymers or surfaces, or for its use as a building block in the synthesis of metal-organic frameworks. rsc.org The synthesis of highly conjugated bipyridines is another area of interest, as these molecules often exhibit emissive properties useful for organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net
For a molecule like this compound, future research would likely explore:
Coordination Chemistry: Investigating its coordination behavior with various transition metals to assess its potential as a ligand in catalysis or as a component in photofunctional materials.
Synthetic Derivatization: Using the hydroxymethyl group as a reactive handle to synthesize a library of related compounds with diverse functionalities.
Biological Screening: Evaluating its potential as a pharmacophore in the design of new therapeutic agents, drawing inspiration from related structures. nih.gov
Materials Integration: Exploring its utility as a monomer or functional building block in the creation of novel polymers and coordination frameworks.
The continued development of efficient synthetic protocols, including metal-catalyzed cross-coupling reactions and electrochemical methods, will be crucial for accessing these complex molecular architectures and unlocking their full potential. nih.gov
Structure
3D Structure
Properties
CAS No. |
1346686-62-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
InChI Key |
HDJSDGCVNRJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2,3 Bipyridin 5 Yl Methanol and Analogues
Precursor Synthesis and Derivatization Strategies
The assembly of the target molecule often begins with the synthesis of appropriately functionalized pyridine (B92270) precursors or the modification of a parent bipyridine scaffold.
The building block approach is a foundational strategy in which the final molecule is constructed from simpler, pre-functionalized pyridine rings. nih.gov For the synthesis of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol, this would typically involve preparing a 3-methylpyridine derivative and a separate pyridine derivative bearing the 5'-methanol group (or a protected precursor). These two "building blocks" are then joined in a subsequent cross-coupling step.
Key pyridine intermediates for this approach could include:
For the first ring: 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) or a corresponding organometallic reagent (boronic acid, organozinc, or organotin).
For the second ring: A 3-halo-5-(hydroxymethyl)pyridine or its protected form (e.g., 3-bromo-5-((tert-butyldimethylsilyl)oxy)methyl)pyridine) or a corresponding organometallic version.
This strategy allows for the precise placement of substituents before the formation of the core bipyridine structure, offering a high degree of control over the final product's constitution.
An alternative strategy involves the derivatization of a pre-existing bipyridine scaffold. researchgate.net This method is particularly useful if a suitable parent bipyridine is readily available. The synthesis could start with a simpler molecule, such as 3-methyl-[2,3'-bipyridine], which is then functionalized at the 5'-position.
A common sequence for such a transformation involves:
Halogenation: Introducing a halogen, typically bromine, at the desired position on the bipyridine ring through electrophilic aromatic substitution.
Lithiation and Formylation: Converting the halogenated bipyridine into an organolithium species, followed by reaction with an electrophile like N,N-dimethylformamide (DMF) to install an aldehyde group.
Reduction: Reducing the aldehyde to the primary alcohol, yielding the final methanol (B129727) group.
Another powerful technique is the halogenation of methyl groups on a bipyridine scaffold. Halogenation of dimethyl-bipyridines can be achieved using trimethylsilyl (TMS) intermediates and electrophilic halide reagents, a method noted for its high yields and low cost. orgsyn.org The resulting halomethyl groups are versatile handles for further conversion into other functional groups, including alcohols. orgsyn.org
Cross-Coupling Reactions in Bipyridine Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing the C-C bond that links the two pyridine rings in bipyridine synthesis. orgsyn.orgresearchgate.net
These methods have become indispensable in modern organic synthesis for their reliability and tolerance of various functional groups. mdpi.comresearchgate.net
Suzuki Coupling: The Suzuki reaction is a highly attractive route for forming C(sp²)–C(sp²) bonds and is widely used for synthesizing bipyridines. mdpi.compreprints.org It typically involves the reaction of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. acs.orgnih.gov For the target molecule, this could involve coupling 2-halopyridine-3-methyl with a 5-(hydroxymethyl)pyridine-3-boronic acid. A significant challenge in Suzuki couplings for bipyridines is the tendency of the nitrogen-containing product to coordinate with the palladium catalyst, which can inhibit its activity. mdpi.compreprints.org
Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is a powerful tool for preparing bipyridines, often providing high yields under mild conditions. orgsyn.orgorgsyn.org This method demonstrates excellent tolerance for a wide array of functional groups. orgsyn.orgorgsyn.org The synthesis of a 2,3'-bipyridine (B14897) is achievable, although it is noted that halides at the 3-position of a pyridine ring are generally less reactive than those at the 2-position. orgsyn.orgorgsyn.org The required organozinc reagents can be prepared through transmetallation from organolithium precursors or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org
Stille Coupling: Stille coupling utilizes an organotin reagent (stannane) reacting with an organic halide. nrochemistry.com This method can be effective for bipyridine synthesis, though its application can be limited by the toxicity of the organotin compounds and the often harsh reaction conditions required, which may include prolonged heating. mdpi.comnrochemistry.comresearchgate.net Despite these drawbacks, the reaction is valued for its ability to proceed in systems where other methods, like Suzuki coupling, may be less effective. researchgate.net
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Coupling Partners | Typical Catalyst | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Suzuki | Pyridyl Halide + Pyridylboronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dcpp) | Boronic acids are often stable and commercially available; milder conditions. | Catalyst inhibition by the bipyridine product can be an issue. | mdpi.compreprints.orgacs.org |
| Negishi | Pyridyl Halide + Pyridylzinc Reagent | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High yields, mild conditions, excellent functional group tolerance. | Organozinc reagents are often sensitive to air and moisture. | mdpi.comorgsyn.orgorgsyn.orgwikipedia.org |
| Stille | Pyridyl Halide + Pyridylstannane | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Tolerant of many functional groups; effective for complex fragments. | Toxicity of organotin reagents; often requires harsh conditions (heat, long reaction times). | mdpi.comorgsyn.orgnrochemistry.comresearchgate.net |
Homocoupling reactions are primarily used to create symmetrical bipyridines, where two identical pyridine units are joined. mdpi.com
Wurtz Coupling: The Wurtz reaction and its modern variants are effective for synthesizing symmetrical bipyridyl backbones. mdpi.com An improved approach involves the transition-metal-catalyzed homocoupling of Grignard reagents, which can be prepared in situ. researchgate.net While efficient for symmetrical products like 4,4'-bipyridine, this method is not suitable for the direct synthesis of unsymmetrical molecules like this compound. mdpi.comnova.edu
Ullmann Coupling: The classic Ullmann reaction is the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. mdpi.comnih.gov The reaction traditionally requires stoichiometric amounts of copper and high temperatures (>200 °C), which has limited its utility. mdpi.com More recent developments include palladium-catalyzed homocoupling reactions that can proceed under milder conditions. mdpi.comnih.gov Like the Wurtz reaction, Ullmann coupling is predominantly a method for symmetrical bipyridines and is not a primary choice for constructing unsymmetrical targets. mdpi.compreprints.org
Electrochemical Synthesis Approaches
Electrochemical methods represent an alternative strategy for the synthesis of bipyridine derivatives. mdpi.compreprints.org This approach can involve the reductive coupling of halopyridines at an electrode surface. While this technique is included in modern reviews of bipyridine synthesis, detailed studies and broad applications for the synthesis of complex, highly functionalized, unsymmetrical bipyridines are less common compared to cross-coupling methodologies. mdpi.comresearchgate.net Electrochemical studies are more frequently focused on the properties of bipyridine-metal complexes rather than the synthesis of the ligands themselves. chemrxiv.orgnih.gov However, the development of electrochemical synthesis is a continuing area of research with the potential to offer greener and more efficient pathways. mdpi.com
Regioselective Functionalization Techniques
The synthesis of asymmetrically substituted bipyridines like this compound hinges on methodologies that can selectively introduce functional groups at specific positions on the pyridine rings. The challenge lies in overcoming the inherent reactivity patterns of the pyridine nucleus to direct substituents to the desired locations.
A primary strategy involves the late-stage functionalization of a simpler bipyridine core, such as 3-methyl-2,3'-bipyridine. Techniques like directed C–H functionalization have become powerful tools for this purpose. nih.gov For instance, iridium-catalyzed C–H borylation can introduce a boronic ester at a specific position, which can then be further manipulated. Steric and electronic directing effects of the existing methyl group and the nitrogen atoms would heavily influence the site of borylation. nih.gov Subsequent oxidation or hydroxymethylation of the boron intermediate would yield the target alcohol.
Alternatively, regioselectivity can be achieved by controlling nucleophilic or electrophilic attack on a pyridine ring that has been activated by N-oxidation or N-methylation. researchgate.net For example, mono-N-oxidation of a 2,2'-bipyridine (B1663995) followed by cyanation and hydrolysis has been used to install a carboxyl group at the 6-position, which can be subsequently reduced. researchgate.net A similar strategy could be envisioned for functionalizing the 5'-position of the 3-methyl-2,3'-bipyridine scaffold.
Halogen-metal exchange reactions on polyhalogenated pyridines offer another precise route. Starting with a precursor like 2-chloro-4,5-dibromopyridine allows for selective metalation at one position, followed by quenching with an electrophile. mdpi.com This approach provides orthogonal handles for introducing different functional groups in a stepwise manner, which is crucial for building complex substitution patterns. mdpi.com
The table below summarizes potential regioselective approaches for synthesizing precursors to the target compound.
| Technique | Precursor Example | Reagents | Target Intermediate | Key Advantage |
| Directed C–H Borylation | 3-Methyl-2,3'-bipyridine | Ir catalyst, Bpin | 3-Methyl-5'-boryl-[2,3'-bipyridin] | Atom economy; avoids pre-functionalized starting materials. |
| Halogen Dance / Metalation | 5'-Bromo-3-methyl-[2,3'-bipyridine] | n-BuLi or i-PrMgCl·LiCl | 5'-Lithio-3-methyl-[2,3'-bipyridin] | High regioselectivity for subsequent electrophilic quench. |
| N-Oxide Cyanation | 3-Methyl-[2,3'-bipyridine]-N-oxide | TMSCN, Benzoyl Chloride | 5'-Cyano-3-methyl-[2,3'-bipyridin] | Activates specific positions for nucleophilic attack. |
This table presents hypothetical applications of established regioselective techniques to the synthesis of the target compound's intermediates.
Exploration of Novel Synthetic Routes and Reaction Optimizations
The construction of the [2,3'-bipyridin] core is most commonly achieved via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly favored method for forming the C(sp²)–C(sp²) bond between the two pyridine rings. mdpi.com A potential route to this compound would involve coupling a 2-halo-3-methylpyridine with a pyridine-5-boronic acid derivative bearing a protected methanol group.
Optimization of these cross-coupling reactions is critical to achieving high yields and purity. Key parameters include the choice of catalyst, ligand, base, and solvent. For sterically hindered or electron-deficient pyridyl partners, specialized ligands like XPhos or S-Phos may be required to promote efficient catalytic activity. mdpi.com The base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene) must also be carefully selected to ensure solubility and prevent catalyst deactivation. beilstein-journals.org
A patent for the synthesis of a structurally related biphenyl compound, (2-methyl[1,1'-biphenyl]-3-yl)methanol, details a Suzuki coupling between 3-bromo-2-methylbenzoic acid and phenylboronic acid, followed by reduction of the carboxylic acid to the alcohol using LiAlH₄. google.com This two-step sequence of coupling followed by reduction is a highly viable strategy for the target bipyridine molecule.
Novel synthetic methodologies are emerging that offer alternatives to traditional cross-coupling. Direct C–H activation/arylation provides a more atom-economical route, bypassing the need for pre-halogenated or borylated starting materials. preprints.org For example, dinuclear palladium pincer complexes have been shown to catalyze the coupling of picolinic acid (as a pyridine source) with another pyridine C-H bond. mdpi.compreprints.org Transition-metal-free C–H functionalization, employing reagents like organic radicals or stable electrides, also represents a frontier in bipyridine synthesis, offering potentially greener and more cost-effective pathways. mdpi.comresearchgate.net
The following table outlines optimization parameters for a model Suzuki-Miyaura reaction, based on findings for the synthesis of similarly substituted diarylpyridines. beilstein-journals.org
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 65 |
| 2 | Pd₂(dba)₃ (2) | S-Phos (4) | K₃PO₄ | 1,4-Dioxane | 88 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O/EtOH | 92 |
Data adapted from studies on sterically hindered 3,5-diaryl-2,4,6-trimethylpyridines to illustrate the impact of reaction conditions on yield. beilstein-journals.org
These advanced synthetic strategies, from precise regioselective functionalizations to optimized and novel coupling reactions, provide a robust toolbox for the efficient and controlled synthesis of this compound and its analogues.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 2,3 Bipyridin 5 Yl Methanol
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent parts, including the alcohol, the methyl group, and the bipyridine framework.
The most prominent feature is anticipated to be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxymethyl group, broadened due to intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations from both pyridine (B92270) rings are expected to appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.compw.edu.pl The aliphatic C-H stretching vibrations of the methyl group will produce distinct peaks around 2980-2870 cm⁻¹. nist.gov
The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. Aromatic C=C and C=N stretching vibrations within the pyridine rings typically give rise to a series of sharp bands between 1610 cm⁻¹ and 1400 cm⁻¹. researchgate.netchemicalbook.com The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ range. chemicalbook.com Additionally, C-H in-plane and out-of-plane bending vibrations for the substituted rings will contribute to the complex pattern in this region, confirming the substitution pattern of the bipyridine core. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3400 - 3200 | O-H Stretch | -CH₂OH | Strong, Broad |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Rings | Medium to Weak |
| 2980 - 2870 | C-H Stretch (aliphatic) | -CH₃ | Medium |
| 1610 - 1570 | C=C and C=N Ring Stretch | Pyridine Rings | Strong to Medium |
| 1480 - 1420 | C=C and C=N Ring Stretch | Pyridine Rings | Strong to Medium |
| 1050 - 1000 | C-O Stretch | -CH₂OH | Strong |
| 900 - 650 | C-H Out-of-plane Bend | Pyridine Rings | Medium to Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of this compound can be characterized using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions, photophysical behavior, and potential for excited-state phenomena.
Analysis of Electronic Transitions and Photophysical Behavior
The UV-Vis absorption spectrum of the title compound in a solvent like methanol (B129727) or acetonitrile (B52724) is expected to be dominated by intense bands in the ultraviolet region. researchgate.net These absorptions primarily arise from π→π* transitions within the conjugated π-system of the bipyridine rings. nih.gov The presence of the methyl and hydroxymethyl substituents may cause slight shifts in the absorption maxima compared to the parent 2,3'-bipyridine (B14897). Typically, bipyridine derivatives exhibit strong absorption bands between 240 nm and 300 nm. nih.gov
In addition to the strong π→π* transitions, weaker n→π* transitions are also possible. These involve the excitation of a non-bonding electron from one of the nitrogen lone pairs into an anti-bonding π* orbital. These transitions are generally lower in energy (longer wavelength) and have significantly lower molar absorptivity compared to π→π* transitions. nih.govrsc.org
Upon excitation, the molecule may exhibit fluorescence. Bipyridine-based fluorophores are known to display emission, often with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima). nih.gov The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular environment, such as solvent polarity. rsc.org In polar solvents, stabilization of a charge-transfer state can lead to red-shifted emission. rsc.org
Table 2: Predicted Electronic Absorption and Emission Properties for this compound in a Polar Solvent
| Spectroscopic Parameter | Transition Type | Expected Wavelength (λ_max) | Characteristics |
|---|---|---|---|
| Absorption (UV-Vis) | π→π | ~250 - 300 nm | High molar absorptivity (ε > 10,000 M⁻¹cm⁻¹) |
| Absorption (UV-Vis) | n→π | ~310 - 350 nm | Low molar absorptivity (ε < 2,000 M⁻¹cm⁻¹) |
| Emission (Fluorescence) | Fluorescence from S₁ | ~380 - 450 nm | Solvent-dependent; potential for large Stokes shift |
Excited-State Dynamics and Proton Transfer Phenomena (ESIDPT)
Molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a pyridine nitrogen) in close proximity can undergo Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org Upon photoexcitation, the acidity and basicity of the functional groups can change dramatically, facilitating the transfer of a proton within the molecule to form an excited-state tautomer. This process is often extremely fast and can lead to unique photophysical properties, such as dual fluorescence or an unusually large Stokes shift, as the emission occurs from the structurally relaxed tautomer. researchgate.net
While Excited-State Double Proton Transfer (ESIDPT) is characteristic of systems with two pairs of donor/acceptor groups, such as 2,2′-bipyridine-3,3′-diol, the title compound possesses the necessary components for a single ESIPT event. mdpi.com The hydroxyl proton of the methanol substituent can act as the proton donor, while either of the pyridine nitrogen atoms can serve as the proton acceptor. The formation of a pre-organized intramolecular hydrogen bond in the ground state would facilitate this process. nih.gov
Upon excitation, an increase in the basicity of the pyridine nitrogen and acidity of the hydroxyl group could drive the proton transfer. rsc.orgnih.gov The resulting zwitterionic tautomer would have a different electronic structure and geometry, leading to emission at a significantly lower energy (longer wavelength) than the normal emission from the initial excited state. The observation of such a large Stokes shift in the fluorescence spectrum would be strong evidence for an ESIPT process occurring in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the definitive method for elucidating the precise connectivity and constitution of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides an unambiguous structural assignment for this compound.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The aromatic region (typically 7.0-9.2 ppm) will contain a complex set of signals corresponding to the seven protons on the bipyridine core. chemicalbook.comrsc.org The proton at the 2'-position is expected to be the most downfield-shifted due to its proximity to the nitrogen atom. rsc.org The methyl protons will appear as a singlet around 2.3-2.5 ppm. uci.edu The methylene (B1212753) (-CH₂-) protons of the hydroxymethyl group are expected to resonate as a singlet around 4.7 ppm, and the hydroxyl (-OH) proton will appear as a broad singlet whose position is dependent on concentration and solvent. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons will resonate in the 120-160 ppm range. rsc.orgpublish.csiro.au Carbons directly attached to nitrogen (C2, C6, C2', C6') will be the most downfield in this region. The methyl carbon is expected around 18-22 ppm, while the methylene carbon of the hydroxymethyl group should appear around 60-65 ppm. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~155 |
| 3-CH₃ | ~2.4 | ~18 |
| 4 | ~7.7 | ~137 |
| 5 | - | ~134 |
| 5'-CH₂OH | ~4.7 | ~62 |
| 6 | ~8.6 | ~149 |
| 2' | ~9.1 | ~150 |
| 4' | ~8.3 | ~135 |
| 5' | - | ~148 |
| 6' | ~8.7 | ~124 |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity between adjacent protons. For this compound, key COSY correlations would be expected between:
H4 and H6 within the first pyridine ring.
H2', H4', and H6' within the second pyridine ring, confirming their relative positions.
A potential correlation between the -OH proton and the -CH₂- protons of the methanol group, which would confirm their proximity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning carbon signals. Key correlations would include:
The methyl protons (~2.4 ppm) to the methyl carbon (~18 ppm).
The methylene protons (~4.7 ppm) to the methylene carbon (~62 ppm).
Each aromatic proton to its corresponding aromatic carbon, allowing for the unambiguous assignment of the complex ¹³C aromatic region.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the placement of the methyl and hydroxymethyl substituents on the 2,3'-bipyridine framework.
Mass Spectrometry (HRMS, LRMS) for Molecular Formula Confirmation
No specific High-Resolution Mass Spectrometry (HRMS) or Low-Resolution Mass Spectrometry (LRMS) data for this compound is available in the reviewed literature. This information is essential for unequivocally confirming the molecular formula, C₁₂H₁₂N₂O, by providing an exact mass measurement and characteristic fragmentation pattern.
Single-Crystal X-ray Crystallography for Solid-State Structure Determination
A search for single-crystal X-ray diffraction studies on this compound did not yield any results. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such a study, the following structural details remain undetermined.
Molecular Geometry and Conformation
Experimental data on the bond lengths, bond angles, and torsional angles that define the molecular geometry and preferred conformation of this compound are not available.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Specific details regarding the non-covalent interactions, such as hydrogen bonds involving the methanol group and the pyridine nitrogen atoms, or potential π-π stacking between the bipyridine rings in the solid state, have not been reported.
Crystal Packing and Supramolecular Architecture
Information on how individual molecules of this compound arrange themselves to form a crystal lattice is unavailable. Consequently, its supramolecular architecture cannot be described.
Electrochemical Characterization (Cyclic Voltammetry)
No studies reporting the electrochemical behavior of this compound, as would be determined by techniques like cyclic voltammetry, were found. Such data would provide insight into the oxidation and reduction potentials of the molecule.
Computational Chemistry and Theoretical Modeling of 3 Methyl 2,3 Bipyridin 5 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and effective method for obtaining precise and reliable information about a compound's geometry, vibrational frequencies, and electronic properties. nih.gov Functionals like B3LYP are often employed as they provide a good balance between computational accuracy and efficiency, making them suitable for studying drug-like molecules. nih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This analysis reveals critical structural parameters.
Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Geometry Optimization
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C-C (Pyridine Rings) | Average carbon-carbon bond length within the pyridine (B92270) rings. | ~1.39 Å |
| C-N (Pyridine Rings) | Average carbon-nitrogen bond length within the pyridine rings. | ~1.34 Å |
| C-C (Inter-ring) | Bond length connecting the two pyridine rings. | ~1.48 Å |
| C-CH₃ | Bond length of the methyl group substituent. | ~1.51 Å |
| C-CH₂OH | Bond length connecting the methanol (B129727) group to the ring. | ~1.52 Å |
| C-O (Methanol) | Carbon-oxygen bond length in the methanol group. | ~1.43 Å |
| Key Dihedral Angle | ||
| N-C-C-N | Defines the twist between the two pyridine rings. | 25° - 45° |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not derived from a specific published study on this compound.
DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental spectra for validation.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of an infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as the stretching of the O-H bond in the methanol group, C-H stretches in the methyl group and pyridine rings, or the C=N and C=C stretching modes within the rings. This analysis helps in the structural characterization of the compound. nih.gov
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max), oscillator strengths (a measure of transition probability), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π*). mdpi.com This information is crucial for understanding the photophysical properties of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Data Type | Parameter | Predicted Value/Range | Assignment |
| Vibrational | Wavenumber (cm⁻¹) | 3300 - 3500 | O-H stretch |
| 2950 - 3100 | C-H stretch (aromatic) | ||
| 2850 - 2960 | C-H stretch (aliphatic) | ||
| 1550 - 1610 | C=C / C=N ring stretch | ||
| Electronic | λ_max (nm) | 280 - 320 | π→π* transition |
| 240 - 270 | π→π* transition |
Note: The values in this table are illustrative and represent typical ranges expected for a molecule with this structure based on general principles and data for related compounds.
The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich bipyridine ring system, while the LUMO would also be distributed across this π-system.
Charge Distribution: The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be concentrated around the nitrogen atoms of the pyridine rings and the oxygen atom of the methanol group. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution, providing partial atomic charges and detailing charge transfer interactions within the molecule. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. plos.org By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals how the molecule moves, flexes, and interacts with its environment at a specific temperature and pressure. mdpi.com
This compound possesses significant conformational flexibility due to the rotation around several single bonds: the C-C bond linking the two pyridine rings and the C-C bond connecting the hydroxymethyl group to its pyridine ring. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule's shape might change in different environments, which can influence its biological activity and physical properties. A conformational analysis of related flexible molecules has shown that the relative populations of different conformers can be highly sensitive to the environment. researchgate.net
The behavior of a molecule is often profoundly influenced by its solvent. MD simulations explicitly model solvent molecules (such as water or methanol) around the solute, providing a detailed picture of their interactions. mdpi.comnih.gov
For this compound, key solvent interactions would include:
Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds with solvent molecules. Crystal structures of similar compounds containing methanol as a solvent show the formation of O-H⋯N hydrogen bonds, which would also be expected in a solution environment. nih.govnih.gov
Hydrophobic Interactions: The methyl group and the aromatic rings contribute to the hydrophobic character of the molecule, influencing how it is solvated in aqueous versus non-polar environments.
By simulating the molecule in different solvents (e.g., water, methanol, or a mixture), MD can predict how the solvent environment affects its conformational preferences and dynamic behavior. mdpi.com For example, the presence of a polar solvent like water would likely stabilize conformations where the polar -CH₂OH group is exposed to the solvent, while non-polar solvents might favor different arrangements.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for derivatives of this compound have been published, the general applicability of this method to bipyridine and pyridine derivatives is well-documented, particularly for those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs).
A hypothetical QSAR study on derivatives of this compound would involve the synthesis or virtual design of a library of analogous compounds. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Steric | Molecular Weight, Molar Volume, Principal Moments of Inertia | Can affect how the molecule fits into a receptor's binding pocket. |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy | Influences electrostatic interactions and the potential for forming hydrogen bonds or other electronic interactions. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |
| Topological | Wiener Index, Balaban Index | Describes the connectivity and branching of the molecule's atomic structure. |
Once the descriptors and biological activity (e.g., binding affinity or inhibitory concentration) are determined for a training set of molecules, statistical methods such as multiple linear regression or machine learning algorithms would be employed to build a QSAR model. A robust model, validated through internal and external testing, could then be used to predict the activity of new, untested derivatives, guiding the synthesis of more potent and selective compounds.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This technique provides a three-dimensional model of the ligand-receptor complex and can estimate the strength of the interaction, often expressed as a binding affinity or docking score.
For this compound, a primary target for molecular docking studies would likely be the nAChRs, given the known activity of many bipyridine compounds at these receptors. The process would involve obtaining the 3D structure of the nAChR, often from a protein data bank or through homology modeling.
The this compound molecule would then be virtually "docked" into the binding site of the receptor. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that calculates the intermolecular energies.
Table 2: Potential Interacting Residues and Binding Affinity Predictions from a Hypothetical Docking Study
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| α4β2 nAChR | -8.5 | TrpB, TyrA, TyrC1, TyrC2 | π-π stacking, Hydrogen bond with methanol group |
| α7 nAChR | -7.9 | Trp55, Tyr93, Tyr188, Tyr195 | π-π stacking, Cation-π interaction with pyridine nitrogen |
The results of a molecular docking simulation would be crucial for understanding the structural basis of the compound's activity. For instance, it could reveal key hydrogen bonds between the methanol group of the ligand and specific amino acid residues in the receptor, or π-π stacking interactions between the bipyridine rings and aromatic residues. This information is invaluable for designing derivatives with improved binding affinity and selectivity.
Coordination Chemistry and Supramolecular Assembly with 3 Methyl 2,3 Bipyridin 5 Yl Methanol As Ligand
Design Principles for Metal Coordination
The rational design of metal complexes utilizing (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol hinges on understanding the distinct roles of its constituent parts: the bipyridine core, the hydroxymethyl functional group, and the methyl substituent.
The foundational element of this compound as a ligand is the 2,2'-bipyridine-like arrangement offered by the two pyridine (B92270) rings, which allows it to act as a bidentate chelating agent to a metal center through its two nitrogen atoms. This chelation forms a stable five-membered ring with the metal ion, a characteristic feature of bipyridine complexes. The coordination of bipyridine and its derivatives to transition metals is a well-established principle in coordination chemistry, leading to a wide array of complexes with diverse geometries and electronic properties. For instance, 2,2'-bipyridine (B1663995) readily forms stable tris-complexes with transition metal ions like Ru(II) and Fe(II).
The hydroxymethyl group (-CH₂OH) at the 5'-position of the bipyridine ring introduces a secondary potential coordination site. This hydroxyl group can participate in metal chelation in several ways. It can remain as a pendant, non-coordinating group, where its primary influence is on the solubility and electronic properties of the complex. The hydroxyl moiety can also form intramolecular hydrogen bonds, which can affect the conformation of the ligand and the resulting complex.
More significantly, the hydroxymethyl group can act as a coordinating group itself, either by directly binding to the metal center through its oxygen atom or by being deprotonated to form an alkoxide that bridges two or more metal centers. This bridging capability is crucial for the construction of polynuclear complexes and extended one-, two-, or three-dimensional supramolecular networks. The formation of such extended structures is often driven by weak intermolecular forces like hydrogen bonding and π-π stacking. For example, the hydroxyl groups of coordinated methanol (B129727) molecules have been observed to form hydrogen bonds that link complex units. nih.gov The ability of the hydroxymethyl group to engage in hydrogen bonding can direct the self-assembly of complexes into predictable supramolecular architectures. mdpi.com
Electronically, the methyl group is a weak electron-donating group. This inductive effect can increase the electron density on the pyridine ring it is attached to, thereby enhancing the basicity of the adjacent nitrogen atom. This, in turn, can strengthen the coordinate bond to the metal center. The electronic properties of substituents on bipyridine ligands are known to fine-tune the physicochemical properties of their metal complexes, including their redox potentials and photophysical behavior. acs.org For instance, electron-donating groups on bipyridine ligands can stabilize higher oxidation states of the coordinated metal ion. acs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods in coordination chemistry. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, composition, and properties.
Transition Metal Complexes (e.g., Ru(II), Co(II), Cu(II), Cd(II), Ir(III))
Complexes of this ligand with various transition metals are anticipated based on the extensive chemistry of substituted bipyridines with these metals.
Ruthenium(II) Complexes: Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties, with applications in solar energy conversion and as photosensitizers. acs.orgwikipedia.org The synthesis of a Ru(II) complex with this compound would typically involve the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂] or [Ru(DMSO)₄Cl₂], with the ligand in an appropriate solvent, often with heating. nih.govacs.org The resulting complex, likely of the type [Ru(bpy)₂(L)]²⁺ (where L is the title ligand), would be characterized by ¹H NMR, mass spectrometry, and UV-Vis and emission spectroscopy to determine its structure and photophysical properties. acs.org The electronic properties of such a complex would be influenced by the methyl and hydroxymethyl substituents. acs.org
Cobalt(II) Complexes: Cobalt(II) complexes with bipyridine ligands have been studied for their magnetic properties and catalytic activity. nih.govrsc.org Synthesis of a Co(II) complex would typically involve the reaction of a cobalt(II) salt, such as CoCl₂·6H₂O, with the ligand in a solvent like methanol. acs.orgrsc.org The resulting complex could be monomeric, e.g., [Co(L)₂Cl₂], or could form polynuclear structures, especially if the hydroxymethyl group participates in bridging. Characterization would involve techniques like IR spectroscopy to confirm ligand coordination and X-ray crystallography to determine the precise geometry.
Copper(II) Complexes: Copper(II) bipyridine complexes are known for their diverse coordination geometries and their relevance as catalysts and in materials science. nih.govnih.gov The reaction of a copper(II) salt, such as CuCl₂·2H₂O, with the ligand in a solvent like ethanol (B145695) is a common synthetic route. nih.gov The resulting complex's structure, whether square planar, square pyramidal, or octahedral, would depend on the stoichiometry and the coordinating ability of the counter-ion and solvent molecules. nih.gov
Cadmium(II) Complexes: Cadmium(II) complexes are often studied for their coordination diversity and potential applications in fluorescent materials. nih.gov The synthesis of Cd(II) complexes with the title ligand could be achieved by reacting a cadmium salt like Cd(NO₃)₂·4H₂O with the ligand in an aqueous or mixed-solvent system. nih.gov The hydroxymethyl group could play a significant role in the formation of coordination polymers through bridging or hydrogen bonding interactions.
Iridium(III) Complexes: Iridium(III) complexes with polypyridyl ligands are renowned for their strong luminescence and are used in applications such as organic light-emitting diodes (OLEDs) and as phosphorescent probes. nih.govmdpi.com The synthesis of an Ir(III) complex would typically involve the reaction of an iridium(III) precursor, like IrCl₃·xH₂O, with the ligand at elevated temperatures. mdpi.com The resulting complexes, often of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is the bipyridine ligand, would be expected to be emissive. mdpi.com
A summary of representative, analogous transition metal complexes with substituted bipyridine ligands is presented in Table 1.
Table 1: Representative Transition Metal Complexes with Substituted Bipyridine Ligands
| Metal Ion | Ligand | Complex Formula | Key Findings & Characterization |
|---|---|---|---|
| Ru(II) | 4,4'-X₂-bpy (X = -CH₃, -OCH₃, -N(CH₃)₂) | Ru(4,4′-X₂-bpy)₂(Mebpy-CN)₂ | Fine-tuning of physicochemical properties through electron-donating substituents. Characterized by spectroscopy and electrochemistry. acs.org |
| Co(II) | 2,2'-bipyridine | Co(bpy)₃₂ | Distorted octahedral geometry. Characterized by X-ray crystallography. nih.gov |
| Cu(II) | 2,2'-bipyridine | [Cu(bpy)₂(H₂O)][SiF₆] | Locally chiral copper coordination with C₂ symmetry. Characterized by X-ray crystallography. nih.gov |
| Cd(II) | 4,4'-bipyridine | [Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O) | Octahedral geometry. Characterized by X-ray crystallography and Hirshfeld surface analysis. nih.gov |
| Ir(III) | Phenylimidazo(4,5-f)1,10-phenanthroline derivatives | [Ir(ppy)₂(N^N)]⁺ | Luminescent complexes with applications in LEC devices. Characterized by optical and electrochemical studies. mdpi.com |
Lanthanide and Actinide Coordination
The coordination chemistry of this compound with f-block elements is a promising area of research, particularly in the context of separation science and luminescent materials.
Lanthanide Coordination: Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. However, nitrogen-donor ligands like bipyridines are also known to form stable complexes with lanthanides. nih.govacs.org The synthesis of lanthanide complexes with the title ligand would likely involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. nih.gov The hydroxymethyl group would be expected to play a significant role in the coordination, potentially leading to the formation of polynuclear or polymeric structures. The resulting complexes could exhibit interesting photoluminescent properties, where the bipyridine core acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Actinide Coordination: The separation of trivalent actinides from lanthanides is a significant challenge in the reprocessing of nuclear waste. Bipyridine-based ligands are being explored for this purpose due to the subtle differences in the nature of the An-N and Ln-N bonds. nih.gov Theoretical studies have suggested that bipyridine-based ligands can show selectivity for Am(III) over Eu(III) due to a stronger covalent character in the Am-N bond. nih.gov While specific experimental data on actinide complexes with this compound are not available, it is plausible that this ligand could be investigated for its potential in actinide/lanthanide separation. The synthesis would be analogous to that of the lanthanide complexes, but would require handling in specialized radiochemical laboratories.
A summary of representative lanthanide and actinide complexes with related ligands is presented in Table 2.
Table 2: Representative Lanthanide and Actinide Complexes with Bipyridine-Type Ligands
| Metal Ion | Ligand | Complex Formula | Key Findings & Characterization |
|---|---|---|---|
| Ln(III) | 2,3-dichlorobenzoic acid and 2,2'-bipyridine | [Ln(2,3-DClBA)₃bipy]₂ | The frequency of stretching vibrations is influenced by the lanthanide ion. Characterized by IR and Raman spectroscopy. nih.gov |
| Ln(III) | 6,6′-bis-1R,1H-1,2,3-triazol-4-yl-2,2′-bipyridines | [Ce(Bn-BTzBP)(NO₃)₃] | Tetradentate ligand in a planar configuration. Characterized by single-crystal X-ray diffraction. acs.orgacs.org |
| Am(III)/Eu(III) | Bipyridyl phosphate (B84403) ligand | [ML(NO₃)₂(H₂O)₂]⁺ | Theoretical study suggesting selectivity for Am(III) over Eu(III). Based on DFT calculations. nih.gov |
| U(VI) | N-phenylbenzoylhydroxamate and methanol | [UO₂(C₁₃H₁₀NO₂)₂(CH₃OH)] | Bidentate ligand coordination. Characterized by X-ray crystallography. colab.ws |
Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science. These materials are constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its bipyridine unit for metal chelation and a hydroxyl group for further interactions, suggests its potential as a valuable ligand in this field.
Self-Assembly Processes and Directed Architectures
The self-assembly of metal ions and organic ligands is the fundamental process for the creation of CPs and MOFs. The structure of the resulting architecture is dictated by the coordination geometry of the metal ion and the shape and functionality of the ligand. For this compound, the bipyridine moiety is expected to chelate to a metal center. The methyl group could provide steric influence, directing the assembly process, while the methanol group could remain as a pendant arm or participate in secondary coordination or hydrogen bonding. The interplay between these groups would be crucial in directing the formation of specific, predictable architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. Research in this area would involve reacting the ligand with various metal salts under different conditions (e.g., solvent, temperature, concentration) to explore the resulting crystalline products.
Topological Analysis of Coordination Networks
Topological analysis is a powerful tool used to simplify and classify the complex structures of CPs and MOFs. It describes the connectivity of the network by reducing the metal clusters and ligands to nodes and linkers. This allows for a systematic understanding and comparison of different frameworks. To perform a topological analysis on a network formed with this compound, single-crystal X-ray diffraction data would be required to first determine the precise atomic arrangement. From this, the coordination environment of the metal and the connectivity of the ligand would be determined, allowing for the assignment of a topological net.
Supramolecular Architectures and Non-Covalent Interactions
Hydrogen Bonding Networks
The hydroxyl group of the methanol moiety in this compound is a prime candidate for forming hydrogen bonds. This could occur between ligand molecules themselves, with solvent molecules, or with counter-ions present in the crystal lattice. These hydrogen bonds can act as a guiding force in the crystal packing, linking individual coordination complexes or polymers into higher-dimensional supramolecular arrays. The specific nature of these networks would be elucidated through crystallographic studies.
Electrochemistry of Metal Complexes
The electrochemical behavior of metal complexes is of fundamental interest and is critical for applications in areas such as catalysis, sensing, and molecular electronics. The bipyridine unit is a known redox-active ligand, capable of accepting and donating electrons. Metal complexes of this compound would be expected to exhibit interesting electrochemical properties. Techniques such as cyclic voltammetry could be used to study the redox potentials of the metal center and the ligand, providing insight into the electronic communication between them and the stability of different oxidation states. The presence of the methyl and methanol substituents could modulate these properties compared to unsubstituted bipyridine complexes.
Advanced Research Applications and Potential Functionalizations of 3 Methyl 2,3 Bipyridin 5 Yl Methanol
Catalysis and Organometallic Chemistry
The utility of bipyridine-based ligands in catalysis is well-established, and (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol serves as a valuable scaffold for developing new catalytic systems. The nitrogen atoms of the bipyridine core act as excellent chelating agents for transition metals, while the substituents offer opportunities for further functionalization and property modulation.
This compound can function as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The presence of the methyl group can influence the steric environment around the metal, potentially affecting the selectivity of catalytic reactions. The methanol (B129727) group, while not directly involved in chelation, can act as a handle for further modifications or can influence the solubility and electronic properties of the resulting metal complex. quora.com
Transition metal complexes derived from bipyridine ligands are instrumental in a wide array of catalytic transformations, including C-H bond alkylation and carbonylation reactions. rsc.orgnih.gov The development of new bipyridine ligands is driven by the need for catalysts with improved activity, selectivity, and stability. The specific substitution pattern of this compound makes it a candidate for creating bespoke catalysts for specific organic transformations.
Recent research has highlighted the importance of ligand design in controlling the reactivity of metal complexes. For instance, the synergistic effects of the supporting ligand and coordination geometry on the reactivities of Ruthenium(II) complexes with asymmetric bipyridine analogues have been demonstrated. mdpi.com This underscores the potential of asymmetrically substituted bipyridines like this compound to create unique catalytic environments.
The introduction of chirality into the ligand framework is a key strategy for achieving enantioselective catalysis. While this compound itself is not chiral, its structure provides a platform for the synthesis of chiral derivatives. researchgate.net This can be achieved by introducing stereogenic centers, for example, by modifying the methanol group or by incorporating chiral substituents on the pyridine (B92270) rings.
The development of chiral bipyridine ligands is a very active area of research. These ligands have been successfully employed in a variety of asymmetric reactions, including copper-catalyzed cyclopropanation and allylic oxidation, as well as palladium-catalyzed allylic substitutions. researchgate.net The creation of chiral pockets around the metal center, induced by the ligand's stereochemistry, is crucial for controlling the stereochemical outcome of the reaction. chemrxiv.org
Recent advancements have seen the design and synthesis of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide ligands, which have shown great promise in asymmetric catalysis. rsc.org These findings demonstrate the potential for developing highly efficient and enantioselective catalysts from bipyridine scaffolds. The functional groups on this compound could be utilized to synthesize analogous chiral ligands for asymmetric transformations.
| Catalytic Application | Metal | Reaction Type | Key Feature of Ligand |
| Asymmetric Michael-type Friedel–Crafts alkylation | Ni(II) | C-C bond formation | C2-symmetric bipyridine-N,N'-dioxide rsc.org |
| Asymmetric ring-opening of cyclic diaryliodoniums | Copper | C-N bond formation | Axially chiral bipyridine scaffold chemrxiv.org |
| Asymmetric cyclopropanation and allylic oxidation | Copper | C-C and C-O bond formation | Chiral bipyridine derivatives researchgate.net |
| Asymmetric allylic substitution | Palladium | C-C bond formation | Chiral bipyridine derivatives researchgate.net |
Materials Science and Optoelectronic Devices
The unique electronic and photophysical properties of bipyridine-metal complexes make them attractive components for advanced materials and optoelectronic devices. The this compound scaffold can be incorporated into larger molecular architectures to create materials with tailored functionalities.
Bipyridine derivatives are key building blocks in the design of organic electronic materials. Their ability to form stable complexes with a variety of metals allows for the creation of materials with diverse electronic properties. The methyl and methanol substituents on this compound can be used to tune the solubility, processability, and solid-state packing of these materials, which are crucial factors for device performance.
The development of novel organic electronic materials is essential for advancements in technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The versatility of bipyridine chemistry provides a powerful tool for creating new materials with optimized performance characteristics for these applications.
Transition metal complexes of bipyridine ligands often exhibit interesting photophysical properties, including strong absorption in the visible region and luminescence. rsc.org These properties make them suitable for use as photosensitizers in applications such as photodynamic therapy (PDT) and solar energy conversion. The specific substituents on the bipyridine ligand can significantly influence the excited-state properties of the metal complex, allowing for the fine-tuning of its photosensitizing and luminescent behavior.
For instance, ruthenium(II) complexes containing bipyridine analogues are utilized as photosensitizers. mdpi.com The design of new bipyridine ligands is crucial for developing more efficient and selective photosensitizers. The this compound framework could be functionalized to create ligands that lead to complexes with desired photophysical properties, such as long-lived excited states and high quantum yields of luminescence or reactive oxygen species generation.
Materials that can change their color or other properties in response to external stimuli, known as chromic materials, are of great interest for applications in sensing, displays, and smart windows. Bipyridine-based systems can be designed to exhibit chromic behavior. For example, the coordination of different metal ions or changes in the oxidation state of the coordinated metal can lead to dramatic color changes.
Chemosensing and Probe Development
The bipyridine framework is a cornerstone in the design of chemosensors due to the ability of its nitrogen lone pairs to coordinate with analytes, leading to detectable changes in its photophysical properties. The unique substitution pattern of this compound makes it a promising candidate for the development of highly specific and sensitive probes.
The 2,2'-bipyridine (B1663995) unit is a classic bidentate ligand known for forming stable complexes with numerous metal ions, which can modulate the ligand's fluorescence properties through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). The compound this compound is hypothesized to be an effective fluorescent sensor for metal ions, particularly d-block metals such as zinc(II).
Upon chelation with a metal ion like Zn²⁺, which is itself non-fluorescent and redox-inactive, the conformational flexibility of the bipyridine scaffold is typically restricted. This rigidity can block non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity—a "turn-on" response. Research on analogous bipyridine derivatives has demonstrated their efficacy as selective fluorescent probes. For instance, a molecular hybrid of the GFP chromophore and a 2,2'-bipyridyl motif was designed as a "turn-on" sensor for Zn²⁺, showing a 6.7-fold fluorescence increase in biological imaging. mdpi.com The binding of Zn²⁺ restricts conformational rotations, inducing fluorescence. mdpi.com Similarly, probes based on 2,2'-bipyridine-3,3'-diol (B1205928) have been utilized for the selective detection of Zn²⁺, where coordination inhibits an excited-state intramolecular proton transfer (ESIDPT) process, resulting in a blue-shifted and enhanced fluorescence emission. nih.gov
The this compound scaffold could be similarly exploited. The hydroxyl group offers a site for further modification to fine-tune the sensor's selectivity and photophysical properties, such as quantum yield and emission wavelength.
Table 1: Performance of Various Bipyridine-Based Fluorescent Sensors for Metal Ions
| Bipyridine Derivative Type | Target Ion(s) | Sensing Mechanism | Key Finding | Reference |
| GFP Chromophore-Bipyridyl Hybrid | Zn²⁺ | Chelation-Induced Rigidity | "Turn-on" fluorescence; applicable in live-cell imaging. | mdpi.com |
| 2,2'-Bipyridine-3,3'-diol | Zn²⁺ | Inhibition of ESIDPT | Selective fluorescence enhancement and blue-shift upon Zn²⁺ binding. | nih.gov |
| Imidazo-phenanthroline linked BODIPY | Ni²⁺, Cu²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence quenching upon coordination with Ni²⁺ or Cu²⁺. | researchgate.net |
| Cyanosubstituted 2,2'-Bipyridine | Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Selective "turn-ON" probe for Cd²⁺ with a low limit of detection. | nih.gov |
Fluorescent probes that can report on their local microenvironment are invaluable tools in cell biology. The fluorescence properties (e.g., emission maximum, quantum yield, and lifetime) of molecules possessing an intramolecular charge transfer (ICT) character are often highly sensitive to the polarity and hydrogen-bonding capability of their surroundings.
The structure of this compound, with its electron-donating methyl group and the electron-accepting pyridine rings, along with the polar methanol function, suggests it could exhibit solvatochromic properties. Solvatochromism, the change in a substance's color with solvent polarity, is a hallmark of probes sensitive to their microenvironment. nih.govrsc.org In such probes, excitation leads to an ICT state with a large dipole moment, making its energy highly dependent on the polarity of the surrounding solvent. nih.gov This results in a bathochromic (red) shift of the fluorescence spectrum as solvent polarity increases.
Studies on 2,2'-bipyridine-3,3'-diol have shown it to be a highly sensitive probe for heterogeneous environments, capable of reporting on the hydrophobic interiors of cyclodextrins and the binding pockets of proteins like human serum albumin (HSA). researchgate.net Its spectral shifts reflect the hydrophobicity and confinement of these biological cavities. researchgate.net Similarly, cobalt complexes containing bipyridine ligands have displayed intriguing solvatochromic behavior dependent on the hydrogen-bond-donating ability of the solvent. rsc.orgrsc.org This sensitivity arises from hydrogen bonding between the solvent and the ligand. rsc.orgrsc.org
Therefore, this compound or its derivatives could be developed as microenvironment-sensitive probes. When such a probe partitions into a nonpolar lipid membrane or binds to a hydrophobic pocket within a protein, a hypsochromic (blue) shift in its fluorescence and an increase in quantum yield would be expected, providing a clear signal of the change in its local environment.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition relies on specific, non-covalent interactions between a host molecule and a guest. The bipyridine scaffold is an excellent platform for designing hosts due to its well-defined geometry and the presence of electron-rich nitrogen atoms and an extended π-electron system. These features allow it to participate in hydrogen bonding, metal coordination, and π-π stacking interactions.
The electron-deficient character of the pyridine rings can be harnessed for the recognition of electron-rich guests. Conversely, the nitrogen lone pairs act as effective hydrogen bond or halogen bond acceptors. nih.gov Research has shown that 2,2'-bipyridine derivatives can serve as ditopic halogen bond acceptors, forming predictable supramolecular architectures with halogen bond donors like perfluorinated iodobenzenes. nih.gov
Furthermore, bipyridine derivatives have been used in sensors for nitroaromatic explosives. This detection is based on the formation of a Meisenheimer complex, a specific host-guest interaction between the electron-deficient nitroaromatic guest and an electron-rich amine-functionalized pyridine host. The formation of this complex can suppress the ability of the host molecule to form single-molecule junctions, providing an electrical signal for detection.
The this compound molecule provides a scaffold that can be functionalized to create sophisticated host systems. The methanol group can be used as a handle to attach larger recognition motifs or to link the molecule to a surface. The methyl group provides a slight electronic perturbation that could be used to fine-tune the binding affinity and selectivity for specific guests.
Biological Mechanistic Investigations and Molecular Target Interactions
The structural motifs present in this compound are found in many biologically active compounds, suggesting its potential as a core structure for the development of new therapeutic agents or chemical probes to investigate biological pathways.
Modern drug discovery often relies on identifying a promising initial hit compound and then systematically modifying its structure to optimize potency, selectivity, and pharmacokinetic properties. The pyridinyl-methanol moiety is a recognized pharmacophore. For instance, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation. nih.govresearchgate.net
A particularly compelling application for bipyridine-based scaffolds is in the development of novel antibacterial agents. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a high-value target for new tuberculosis drugs. researchgate.net MmpL3 is an essential transporter responsible for exporting mycolic acids (as trehalose (B1683222) monomycolates, TMM) to the periplasmic space, a critical step in the formation of the mycobacterial outer membrane. nih.gov Numerous structurally diverse small molecules that inhibit MmpL3 have been identified through phenotypic screening. The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to improve their anti-mycobacterial activity while minimizing off-target effects, such as cytotoxicity or inhibition of the hERG ion channel, which is a common issue with lipophilic basic amines. nih.gov
The this compound scaffold represents a viable starting point for designing novel MmpL3 inhibitors. Its bipyridine core can be systematically modified, and the methanol group provides a convenient point for chemical elaboration to explore the chemical space around the MmpL3 binding pocket.
Table 2: Example of Structure-Activity Relationship (SAR) for Spirocycle MmpL3 Inhibitors
| Compound Modification | MIC (μM) | hERG IC₅₀ (μM) | clogD | Key Insight | Reference |
| Initial Hit (Monobasic amine) | 0.22 | 2.6 | 4.8 | Potent but cytotoxic with hERG liability. | nih.gov |
| Phenyl to OCF₃-phenyl | 0.05 | 1.8 | 5.3 | Bulky group improved metabolic stability despite high lipophilicity. | nih.gov |
| Pyrazole to 5-Methylpyrazole | 0.29 | 2.5 | 4.9 | Little effect on MIC or hERG, suggesting this position is less critical for activity. | nih.gov |
The mechanism of MmpL3 involves the transport of TMM across the cytoplasmic membrane, a process that is energized by the proton motive force (PMF). researchgate.net It is believed that MmpL3 functions as a flippase, moving TMM from the inner to the outer leaflet of the membrane, and potentially as an extruder into the periplasm. researchgate.net The protein contains critical aspartate-tyrosine dyads within its transmembrane helices that are thought to form a proton relay network essential for its transport activity. researchgate.net
Inhibitors of MmpL3 are thought to disrupt this process. Evidence for direct interaction comes from the observation that specific mutations in the mmpL3 gene, such as F255L, confer resistance to various classes of inhibitors, confirming MmpL3 as the on-target binding partner. nih.gov Many MmpL3 inhibitors are thought to interfere with the PMF-dependent transport cycle, either by blocking the substrate-binding pocket or by disrupting the proton translocation channel.
A bioactive derivative designed from the this compound scaffold could potentially interact with MmpL3 in a similar manner. The bipyridine core could position the molecule within the transmembrane domain of MmpL3, with functional groups oriented to interact with key residues in the substrate or proton channel. The development of radiolabeled or fluorescently tagged versions of such a compound would enable detailed mechanistic studies, including binding assays with purified MmpL3 reconstituted into proteoliposomes and investigations into its effect on proton translocation and TMM transport.
Interaction with Mycobacterial Membrane Proteins (e.g., MmpL3)
Mechanism of Action Studies
While the precise mechanism of action for this compound has not been explicitly detailed in published research, its structural similarity to known kinase inhibitors suggests it may function as an inhibitor of MAP kinase-interacting kinases (Mnk1 and Mnk2). These kinases are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. mdpi.com The primary and most well-characterized substrate of Mnk kinases is the eukaryotic translation initiation factor 4E (eIF4E). sahmri.org.au
Upon activation by upstream kinases, Mnk phosphorylates eIF4E at Serine 209. This phosphorylation event is a critical regulatory step in the initiation of cap-dependent mRNA translation, a fundamental process for protein synthesis. scielo.org.mx By inhibiting Mnk activity, compounds like this compound would be hypothesized to prevent or reduce the phosphorylation of eIF4E. scielo.org.mx This, in turn, would lead to a decrease in the translation of a specific subset of mRNAs that are crucial for cell growth, proliferation, and survival. scielo.org.mx This targeted disruption of protein synthesis forms the basis of the potential anti-cancer and anti-inflammatory properties of Mnk inhibitors. scielo.org.mx
Resistance Mechanisms
The development of resistance is a significant challenge in therapies targeting kinase signaling pathways. While specific resistance mechanisms to this compound have not been documented, potential mechanisms can be inferred from studies of other kinase inhibitors. These can include:
Gatekeeper Mutations: Alterations in the amino acid sequence of the Mnk kinase domain could prevent the binding of the inhibitor, a common resistance mechanism seen with other kinase inhibitors.
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of Mnk inhibition.
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Conversely, the inhibition of Mnk has been explored as a strategy to overcome resistance to other therapies. For instance, in some cancers, resistance to chemotherapy or other targeted therapies is associated with the upregulation of pro-survival proteins. nih.gov By inhibiting Mnk and thus the translation of these proteins, it may be possible to re-sensitize resistant cells to these treatments. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., Mnk inhibition)
The therapeutic potential of Mnk inhibitors lies in their ability to modulate intracellular signaling pathways that are often dysregulated in diseases like cancer. By inhibiting the phosphorylation of eIF4E, these compounds can selectively down-regulate the expression of key proteins involved in cell cycle progression and survival. nih.gov
Down-regulation of Phosphorylated eIF4E, Mcl-1, Cyclin D1
Research on a series of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives, which are potent Mnk inhibitors, has provided clear evidence of their impact on downstream signaling molecules. nih.gov Cellular mechanistic studies in acute myeloid leukemia (AML) cells (MV-4-11) demonstrated that lead compounds from this series effectively down-regulated the levels of phosphorylated eIF4E. nih.gov
This reduction in phosphorylated eIF4E directly led to the decreased expression of key downstream targets, including the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the cell cycle regulator Cyclin D1. nih.gov Both Mcl-1 and Cyclin D1 are known to be regulated at the translational level by the Mnk-eIF4E axis and play crucial roles in cancer cell survival and proliferation. nih.govnih.gov
Table 1: Effect of Mnk Inhibitors on Downstream Signaling Molecules
| Compound/Target | Effect | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine derivatives | Down-regulation of phosphorylated eIF4E | MV-4-11 | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Down-regulation of Mcl-1 | MV-4-11 | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Down-regulation of Cyclin D1 | MV-4-11 | nih.gov |
| CGP57380 (a known Mnk inhibitor) | Reduction in Cyclin D1 abundance | BT474 | nih.gov |
This table presents data for analogous Mnk inhibitors, as specific data for this compound is not currently available.
Induction of Apoptosis Pathways
The down-regulation of anti-apoptotic proteins, such as Mcl-1, by Mnk inhibitors is a key mechanism for inducing programmed cell death, or apoptosis, in cancer cells. nih.gov The same study on 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives demonstrated that these compounds were capable of inducing apoptosis in MV-4-11 leukemia cells. nih.gov This pro-apoptotic effect is a direct consequence of shifting the balance between pro-survival and pro-apoptotic proteins within the cell. The inhibition of Mcl-1 translation leaves the cell more susceptible to apoptotic stimuli. mdpi.com
Table 2: Apoptosis Induction by Mnk Inhibitors
| Compound | Effect | Cell Line | Reference |
| Thieno[2,3-d]pyrimidine derivatives | Induction of apoptosis | MV-4-11 | nih.gov |
| CGP57380 (a known Mnk inhibitor) | Sensitization to apoptosis | Breast Cancer Cells | nih.gov |
This table presents data for analogous Mnk inhibitors, as specific data for this compound is not currently available.
Interaction with Biological Macromolecules (e.g., Proteins)
The interaction of small molecule drugs with biological macromolecules, particularly proteins, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The binding to plasma proteins, such as Human Serum Albumin (HSA), can significantly influence a drug's distribution, metabolism, and excretion.
Binding to Human Serum Albumin (HSA)
Human Serum Albumin is the most abundant protein in blood plasma and has multiple binding sites for a wide variety of endogenous and exogenous compounds. mdpi.com The binding of a drug to HSA can affect its free concentration in the bloodstream, which is the fraction available to interact with its therapeutic target. scielo.org.mx
While there is no specific data on the binding of this compound to HSA, studies on other bipyridine-containing compounds, such as certain lanthanide(III) complexes, have demonstrated their ability to bind to HSA, often through a static quenching mechanism. nih.gov The investigation of such interactions typically involves spectroscopic techniques like fluorescence quenching and computational methods like molecular docking. mdpi.comnih.gov
Fluorescence quenching studies can determine the binding constant (Ka) and the number of binding sites (n). Thermodynamic parameters (ΔG, ΔH, and ΔS) can elucidate the nature of the binding forces, such as hydrophobic interactions, hydrogen bonds, or van der Waals forces. mdpi.com Molecular docking can then be used to predict the specific binding site on HSA and the key amino acid residues involved in the interaction. scielo.org.mx
Table 3: Illustrative Data from Drug-HSA Interaction Studies
| Parameter | Illustrative Value | Method | Reference |
| Binding Constant (Ka) | 1.0 x 105 M-1 | Fluorescence Spectroscopy | acs.org |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | researchgate.net |
| ΔG (Gibbs Free Energy) | -28.5 kJ/mol | Thermodynamics | mdpi.com |
| ΔH (Enthalpy Change) | -15.2 kJ/mol | Thermodynamics | mdpi.com |
| ΔS (Entropy Change) | +44.6 J/mol·K | Thermodynamics | mdpi.com |
| Binding Site | Subdomain IIA or IB | Molecular Docking | nih.govnih.gov |
This table provides illustrative data based on studies of other small molecules binding to HSA and is intended to show the type of information generated from such experiments. Specific data for this compound is not currently available.
Despite a comprehensive search for "this compound," no specific information regarding its solution stability in biological media or its reaction with nucleophiles was found. The search results yielded general information on the synthesis, stability, and reactivity of bipyridine derivatives, which does not directly address the specific requirements for the requested article on "this compound."
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this particular compound. Further research would be required to be published on this specific molecule to fulfill the user's request.
Future Research Directions and Outlook
Exploration of New Synthetic Methodologies for Diversification
The functionalization of the bipyridine framework is crucial for fine-tuning the properties of the resulting metal complexes. Future research will likely focus on developing novel synthetic routes to create a diverse library of derivatives based on the (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol scaffold. This could involve late-stage functionalization techniques, such as C-H activation, to introduce various substituents onto the pyridine (B92270) rings. The development of more efficient cross-coupling reactions will also be essential for creating a broader range of bipyridine-based ligands with tailored electronic and steric properties.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the behavior of this compound in complex systems requires sophisticated analytical techniques. Future studies will likely employ time-resolved spectroscopy to investigate the excited-state dynamics of its metal complexes, which is crucial for applications in photocatalysis and light-emitting devices. Furthermore, advanced imaging techniques, such as super-resolution microscopy, could be used to visualize the localization and behavior of fluorescent probes derived from this ligand within biological systems.
Multiscale Computational Modeling of Complex Systems
Computational chemistry will be a powerful tool for predicting the properties and reactivity of complexes formed with this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic structure, absorption and emission spectra, and thermodynamic stability of these compounds. Molecular dynamics simulations can also be employed to study the behavior of these complexes in different solvent environments and their interactions with biomolecules.
Development of Multifunctional Bipyridine-Based Hybrid Materials
The integration of this compound into hybrid materials is a promising avenue for creating novel functional systems. This could involve the synthesis of metal-organic frameworks (MOFs) where the ligand serves as a building block, leading to materials with applications in gas storage, separation, and catalysis. Additionally, covalent grafting of this ligand onto solid supports, such as silica (B1680970) or polymers, could yield heterogeneous catalysts with enhanced stability and recyclability.
Targeted Ligand Design for Enhanced Selectivity and Efficiency
The specific substitution pattern of this compound, with a methyl group on one ring and a hydroxymethyl group on the other, offers unique opportunities for targeted ligand design. Future research will focus on modifying these functional groups to enhance the selectivity of the resulting metal complexes for specific substrates or biological targets. For instance, the hydroxymethyl group could be further functionalized to introduce biorecognitive moieties for targeted drug delivery or bioimaging applications.
Integration into Nanoscale Architectures and Devices
The unique properties of bipyridine complexes make them attractive for incorporation into nanoscale devices. Complexes of this compound could be integrated into molecular electronic components, such as single-molecule wires or switches. Furthermore, the development of luminescent nanoparticles functionalized with these complexes could lead to new platforms for sensing and bioimaging with high sensitivity and resolution.
Interdisciplinary Research at the Interface of Chemistry and Biology
The interface between chemistry and biology offers a rich landscape for the application of novel bipyridine ligands. Future interdisciplinary research could explore the use of this compound-based complexes as anticancer agents, photodynamic therapy agents, or as probes for understanding biological processes. The design of these complexes will need to consider factors such as water solubility, biocompatibility, and cellular uptake to ensure their effectiveness in biological systems.
Q & A
Q. What are the common synthetic routes for preparing (3-Methyl-[2,3'-bipyridin]-5'-yl)methanol?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to assemble the bipyridine core, such as Suzuki-Miyaura cross-coupling for pyridine-pyridine bond formation .
- Functionalization steps : Introduction of the methyl group and methanol substituent via alkylation or oxidation-reduction sequences. For example, the methanol group may be introduced by reducing a carbonyl intermediate (e.g., using NaBH₄) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
Q. What preliminary biological activities have been reported for bipyridine derivatives?
Bipyridine analogs exhibit diverse activities:
- Enzyme modulation : Interactions with kinases or receptors due to the nitrogen-rich aromatic system .
- Anti-inflammatory effects : Related compounds (e.g., thienopyridine derivatives) reduced paw swelling by 40% in murine arthritis models .
- Metal coordination : Potential as ligands in catalytic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological considerations:
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
- Temperature control : Lower temperatures (0–25°C) may reduce side reactions during sensitive steps like methanol group introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- In-line monitoring : Use LC-MS to track reaction progress and identify bottlenecks .
Q. What computational tools are used to predict the compound’s electronic properties and binding interactions?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge distribution to predict reactivity and metal-binding affinity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, bipyridine derivatives have shown selective binding to AMPA receptors .
- Molecular dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions .
Q. How can contradictory data on biological activity be resolved?
Case study: Discrepancies in anti-inflammatory efficacy (e.g., 40% reduction in paw swelling vs. null results in other studies ):
Q. What strategies are employed to functionalize the bipyridine core for targeted applications?
Advanced derivatization approaches:
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at specific positions for subsequent cross-coupling .
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the methanol moiety during harsh reactions .
- Post-synthetic modifications : Click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties .
Q. How is isotopic labeling (e.g., deuterium) applied in mechanistic studies?
- Synthesis of deuterated analogs : Replace hydrogen atoms in the methyl or methanol groups using deuterated reagents (e.g., CD₃I or D₂O) .
- Tracer studies : Monitor metabolic pathways via mass spectrometry to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
